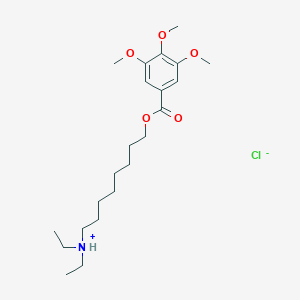

8-(Diethylamino)octyl 3,4,5-trimethoxybenzoat-Hydrochlorid

Übersicht

Beschreibung

TMB-8 Hydrochlorid, auch bekannt als 8-(N,N-Diethylamino)-octyl-3,4,5-trimethoxybenzoat Hydrochlorid, ist eine chemische Verbindung mit der Summenformel C22H37NO5·HCl und einem Molekulargewicht von 431,99 g/mol . Es ist vor allem für seine Rolle als Protein-Kinase-C-Inhibitor und als intrazellulärer Calcium-Antagonist bekannt . Diese Verbindung wurde aufgrund ihrer Fähigkeit, Calcium-Signalwege zu modulieren und verschiedene Zellprozesse zu hemmen, in der wissenschaftlichen Forschung weit verbreitet eingesetzt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von TMB-8 Hydrochlorid beinhaltet die Veresterung von 3,4,5-Trimethoxybenzoesäure mit 8-(N,N-Diethylamino)octanol in Gegenwart eines geeigneten Katalysators. Die Reaktion findet typischerweise unter Rückflussbedingungen mit einem sauren Katalysator wie Salzsäure statt. Das Produkt wird dann durch Umkristallisation gereinigt, um das Hydrochloridsalz zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von TMB-8 Hydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reagenzien in Industriequalität und optimierte Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird strengen Qualitätskontrollen unterzogen, um die für Forschungsanwendungen erforderlichen Standards zu erfüllen .

Wissenschaftliche Forschungsanwendungen

TMB-8 hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and studies involving calcium signaling pathways.

Biology: Employed in cell biology research to study intracellular calcium dynamics and protein kinase C inhibition.

Medicine: Investigated for its potential therapeutic effects in conditions related to calcium dysregulation and protein kinase C activity.

Industry: Utilized in the development of new chemical entities and as a tool in drug discovery and development

Biochemische Analyse

Biochemical Properties

TMB-8 hydrochloride is known to be a protein kinase C (PKC) inhibitor . It also acts as an intracellular calcium antagonist, making it a useful tool for distinguishing between intracellular and extracellular calcium . TMB-8 hydrochloride has adhesive properties for calcium and sodium channels and can reduce membrane potassium conductivity .

Cellular Effects

In cellular processes, TMB-8 hydrochloride can inhibit the release of intracellularly stored calcium . This inhibition can lead to a decrease in the transient increase of intracellular calcium concentration induced by certain agonists .

Molecular Mechanism

The molecular mechanism of action of TMB-8 hydrochloride involves its role as a calcium antagonist . It may exert its effects by blocking the release of calcium stored within cells, thereby producing inhibitory effects in smooth muscle .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TMB-8 hydrochloride involves the esterification of 3,4,5-trimethoxybenzoic acid with 8-(N,N-diethylamino)octanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as hydrochloric acid. The product is then purified through recrystallization to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of TMB-8 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet the required standards for research applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

TMB-8 Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können unter kontrollierten Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Formen der Verbindung und substituierte Analoga mit modifizierten funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

TMB-8 Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und Studien, die sich mit Calcium-Signalwegen befassen.

Biologie: In der Zellbiologieforschung eingesetzt, um intrazelluläre Calciumdynamik und Protein-Kinase-C-Hemmung zu untersuchen.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen, die mit Calciumdysregulation und Protein-Kinase-C-Aktivität zusammenhängen.

Industrie: In der Entwicklung neuer chemischer Einheiten und als Werkzeug in der Arzneimittelforschung und -entwicklung eingesetzt

Wirkmechanismus

TMB-8 Hydrochlorid entfaltet seine Wirkung, indem es die Protein-Kinase-C hemmt und als intrazellulärer Calcium-Antagonist wirkt. Es bindet an spezifische Stellen am Protein-Kinase-C-Enzym und verhindert so seine Aktivierung und die anschließende Phosphorylierung von Zielproteinen. Zusätzlich blockiert TMB-8 Hydrochlorid die Freisetzung von Calcium aus intrazellulären Speichern, wodurch Calcium-abhängige Zellprozesse moduliert werden .

Wirkmechanismus

TMB-8 hydrochloride exerts its effects by inhibiting protein kinase C and acting as an intracellular calcium antagonist. It binds to specific sites on the protein kinase C enzyme, preventing its activation and subsequent phosphorylation of target proteins. Additionally, TMB-8 hydrochloride blocks calcium release from intracellular stores, thereby modulating calcium-dependent cellular processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Capsaicin: Ein Modulator von spannungsgesteuerten Calciumkanälen.

5-(N,N-Dimethyl)amilorid-Hydrochlorid: Ein selektiver Blocker des Natrium/Wasserstoff-Antiports mit Aktivität auf den Calcium-Austausch.

Einzigartigkeit

TMB-8 Hydrochlorid ist einzigartig aufgrund seiner doppelten Rolle als Protein-Kinase-C-Inhibitor und intrazellulärer Calcium-Antagonist. Diese doppelte Funktionalität macht es zu einem wertvollen Werkzeug in der Forschung, die sich auf Calcium-Signalgebung und Protein-Kinase-C-bezogene Signalwege konzentriert. Seine Fähigkeit, sowohl die Calciumfreisetzung als auch die Protein-Kinase-C-Aktivität zu modulieren, unterscheidet es von anderen ähnlichen Verbindungen .

Eigenschaften

IUPAC Name |

8-(diethylamino)octyl 3,4,5-trimethoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO5.ClH/c1-6-23(7-2)14-12-10-8-9-11-13-15-28-22(24)18-16-19(25-3)21(27-5)20(17-18)26-4;/h16-17H,6-15H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJZVXKPPQIYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCCCCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53464-72-5 | |

| Record name | Benzoic acid, 3,4,5-trimethoxy-, 8-(diethylamino)octyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53464-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 53464-72-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl[8-(3,4,5-trimethoxybenzoyloxy)octyl]ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

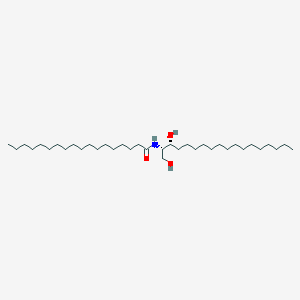

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B14463.png)